1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine

Lipophilicity LogP Physicochemical profiling

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1934600-45-9, molecular formula C₈H₁₅N₃, MW 153.22 g/mol) is an N1-branched-alkyl-3-aminopyrazole derivative. The compound belongs to the pharmacologically privileged 3-aminopyrazole scaffold class, which serves as a key hinge-binding motif in kinase inhibitor design.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B13155678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C(C)N1C=CC(=N1)N
InChIInChI=1S/C8H15N3/c1-6(2)7(3)11-5-4-8(9)10-11/h4-7H,1-3H3,(H2,9,10)
InChIKeyDTUCMUWFCUKFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1934600-45-9): Technical Baseline for Procurement and SAR Differentiation


1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 1934600-45-9, molecular formula C₈H₁₅N₃, MW 153.22 g/mol) is an N1-branched-alkyl-3-aminopyrazole derivative . The compound belongs to the pharmacologically privileged 3-aminopyrazole scaffold class, which serves as a key hinge-binding motif in kinase inhibitor design [1]. Its defining structural feature—a chiral, branched 3-methylbutan-2-yl substituent directly attached to the N1 position of the pyrazole ring—distinguishes it from linear N1-alkyl analogs and regioisomeric 5-aminopyrazole variants. Commercially available at ≥95% purity from multiple vendors , this building block is positioned for structure-activity relationship (SAR) exploration, fragment-based drug discovery, and kinase-targeted medicinal chemistry programs.

Why 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine Cannot Be Interchanged with Its Linear or Regioisomeric Analogs


The 3-aminopyrazole scaffold is regiospecifically sensitive: the positioning of the exocyclic amine at C3 (vs. C5) establishes a distinct hydrogen-bond donor-acceptor-donor pattern critical for ATP-mimetic kinase hinge-binding, whereas the 5-amino isomer presents an inverted pharmacophore [1]. Furthermore, replacing the branched 3-methylbutan-2-yl N1-substituent with a linear 3-methylbutyl chain alters key physicochemical parameters—including lipophilicity (measured LogP difference of ~0.1 units), the number of freely rotatable bonds (2 vs. 3), and the presence of a chiral center at the N1-attached carbon—each of which directly impacts molecular recognition, conformational entropy, and synthetic tractability [2]. Generic substitution between these analogs therefore risks non-equivalent biological outcomes, altered pharmacokinetic profiles, and divergent reactivity in downstream synthetic transformations.

Quantitative Differentiation Evidence for 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine vs. Closest Analogs


Lipophilicity Modulation: Branched vs. Linear N1-Alkyl Substituent (ΔLogP = -0.095)

The target compound exhibits a computed LogP of 1.6823, which is measurably lower than the 1.7776 value recorded for its closest direct analog, 1-(3-methylbutyl)-1H-pyrazol-3-amine, which bears a linear N1-alkyl chain of identical carbon count [1]. This ~0.1 LogP unit reduction indicates slightly lower lipophilicity for the branched isomer, attributable to the more compact molecular shape and reduced solvent-accessible hydrophobic surface area of the sec-alkyl substituent.

Lipophilicity LogP Physicochemical profiling N1-alkyl SAR

Conformational Restriction: Reduced Rotatable Bond Count vs. Linear N1-Alkyl Analog

The target compound possesses only 2 rotatable bonds, compared to 3 rotatable bonds for the linear N1-alkyl analog 1-(3-methylbutyl)-1H-pyrazol-3-amine [1]. This reduction arises because the branching point at the alpha-carbon of the 3-methylbutan-2-yl group eliminates one freely rotating C–C single bond present in the linear 3-methylbutyl chain. Fewer rotatable bonds generally correlate with lower conformational entropy penalty upon target binding and improved ligand efficiency metrics.

Conformational entropy Rotatable bonds Ligand efficiency Molecular recognition

Chiral Center at N1-Attached Carbon: Stereochemical Differentiation vs. Achiral Linear Analogs

The 3-methylbutan-2-yl substituent introduces a chiral center at the carbon atom directly bonded to the pyrazole N1 nitrogen, rendering 1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine inherently chiral . In contrast, the linear analog 1-(3-methylbutyl)-1H-pyrazol-3-amine is achiral, as is the parent 3-aminopyrazole scaffold (CAS 1820-80-0) . This stereogenic center creates the possibility of enantiomer-dependent biological activity, differential protein binding, and the requirement for enantiopure synthesis or chiral resolution in advanced development.

Chirality Stereochemistry Enantioselective synthesis Chiral pool

Regiochemical Identity: 3-Amino vs. 5-Amino Pyrazole Pharmacophore Inversion and Its Consequences for Kinase Hinge-Binding

The 3-aminopyrazole core presents an H-bond donor-acceptor-donor (DAD) pattern, whereas the 5-aminopyrazole regioisomer (e.g., 3-(3-methylbutan-2-yl)-1H-pyrazol-5-amine) presents an inverted pharmacophore [1]. This regiospecificity has been systematically exploited in kinase inhibitor design: 3-aminopyrazoles serve as ATP-competitive hinge binders that mimic the adenine ring of ATP, with the exocyclic –NH₂ at C3 donating an H-bond to the backbone carbonyl of the hinge residue and the endocyclic N2 accepting an H-bond from the backbone amide [2]. The 5-amino isomer, carrying the amine at a different ring position, cannot replicate this precise H-bonding geometry within the ATP-binding pocket, leading to fundamentally different kinase selectivity profiles.

Regiochemistry Kinase hinge-binding ATP-mimetic Pharmacophore

Synthetic Tractability: Steric Effects of Branched N1-Substituents on N-Alkyl Pyrazole Yield (Class-Level Evidence)

In a systematic study of direct N-alkyl pyrazole synthesis from primary amines and 1,3-diketones, Gulia, Małecki, and Szafert (2021) demonstrated that amines bearing a sterically hindered tertiary or quaternary carbon adjacent to the –NH₂ group yield N-alkyl pyrazoles in approximately 40% isolated yield (e.g., 3,3-dimethylbutan-2-amine → 1a, 44% yield), whereas amines with a neighboring secondary or less hindered tertiary carbon give yields closer to 30% (e.g., compounds 1c, 1e, 1g, 1j, 1k) [1]. While this specific study employed 2,4-pentanedione to generate 3,5-dimethylpyrazoles rather than 3-aminopyrazoles, the steric trend at the amine α-carbon is expected to translate to 3-aminopyrazole synthetic routes, predicting that the branched 3-methylbutan-2-yl amine precursor (bearing a tertiary α-carbon) would produce higher N-alkylation yields than amines with secondary α-carbons, but lower yields than less hindered primary amines.

Synthetic yield Steric hindrance N-alkylation Process chemistry

Kinase Inhibitor Design Precedent: The 3-Methylbutan-2-yl Group in TYK2 Inhibitor Optimization (Cellular IC₅₀ = 2.9 nM)

The 3-methylbutan-2-yl branched alkyl group has established precedent as a potency-conferring substituent in kinase inhibitor optimization. In the development of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 inhibitors, compound 16—which incorporates a (2S)-3-methylbutan-2-yl group at the C5 position of the pyrazolopyridinone core—achieved an IC₅₀ of 2.9 nM in a cellular assay measuring inhibition of IFNα-induced STAT3 phosphorylation in human Jurkat cells [1][2]. The co-crystal structure (PDB 5F1Z) confirms that this branched alkyl group occupies a defined hydrophobic pocket within the TYK2 ATP-binding site, with the (S)-configuration at the chiral carbon contributing to optimal shape complementarity [2]. While the target compound differs in scaffold architecture (simple 3-aminopyrazole vs. fused pyrazolopyridinone), the demonstrated utility of the 3-methylbutan-2-yl substituent in achieving low-nanomolar cellular potency validates its value as a privileged hydrophobic pharmacophoric element in kinase-targeted design.

Kinase inhibition TYK2 Cellular potency Structure-based design

Procurement-Relevant Application Scenarios for 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery: Hinge-Binding Fragment with Optimized Ligand Efficiency

The compound's 3-aminopyrazole core provides a validated ATP-mimetic hinge-binding motif (as demonstrated by the CDK2 inhibitor PNU-292137 with IC₅₀ = 37 nM [1]), while its branched N1-substituent reduces rotatable bond count to 2 (vs. 3 for the linear analog [2]), potentially improving ligand efficiency. The chiral center also offers an underexplored vector for stereochemistry-driven selectivity optimization. Researchers should procure this specific isomer—not the linear N1-alkyl or 5-amino regioisomer—to maintain pharmacophore integrity in kinase fragment screens.

ADME Property Fine-Tuning in Lead Optimization: Lipophilicity Modulation via N1 Branching

The ~0.1 LogP unit reduction achieved by N1-branching (LogP = 1.6823 for target vs. 1.7776 for linear analog [1]) provides a quantifiable tool for modulating lipophilicity within a congeneric series without altering carbon count or introducing heteroatoms. This is particularly valuable when optimizing compounds approaching Lipinski's Rule of 5 boundaries, where even small logP reductions can yield meaningful improvements in aqueous solubility and metabolic stability.

Stereochemistry-Enabled Chemical Biology Tool Compounds

The chiral center at the N1-attached carbon [1] creates the opportunity to prepare enantiopure analogs for target engagement studies. Given that the (S)-enantiomer of the 3-methylbutan-2-yl group was specifically selected during TYK2 inhibitor optimization (cellular IC₅₀ = 2.9 nM, PDB 5F1Z [2]), procurement of enantiopure material—or the racemate with subsequent chiral resolution—may be critical for programs exploring stereospecific target interactions.

Synthetic Methodology Development: Benchmark Substrate for Sterically Demanding N-Alkylation

Based on the class-level yield data from Gulia et al. (2021), which demonstrated that sterically hindered α-tertiary amines produce N-alkyl pyrazoles in ~40% yield [1], 1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine serves as a representative benchmark substrate for evaluating new N-alkylation or Chan-Lam coupling methodologies targeting sterically demanding, branched N1-substituents on the 3-aminopyrazole scaffold.

Quote Request

Request a Quote for 1-(3-Methylbutan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.